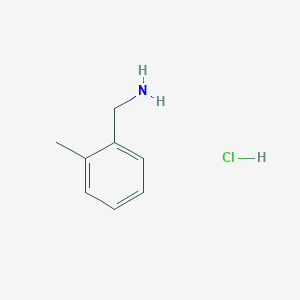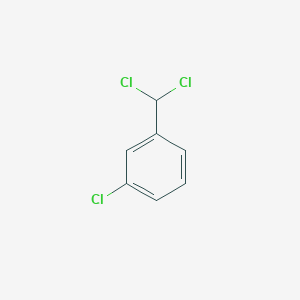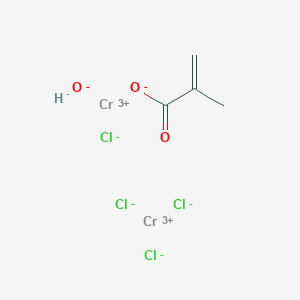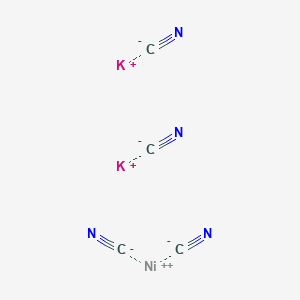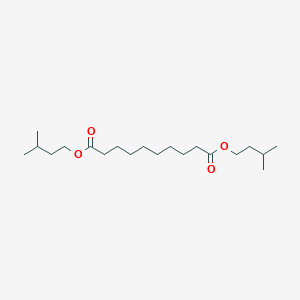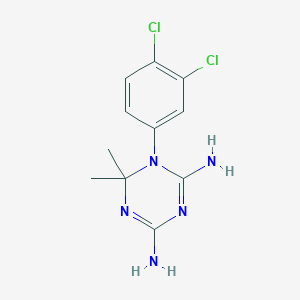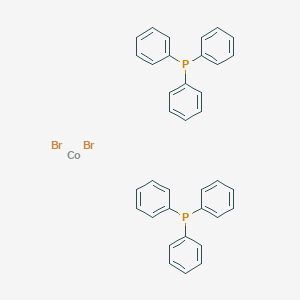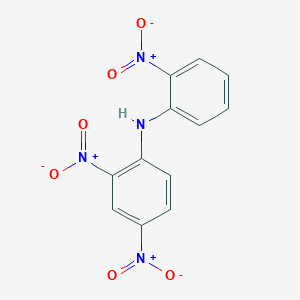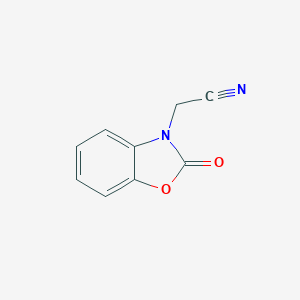
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- is a complex compound of palladium with a chemical formula of K2[Pd(CN)4]. It is a water-soluble, yellow, crystalline powder that has been widely used in scientific research due to its unique properties.
科学的研究の応用
Catalytic Efficiency in Organic Synthesis
Palladium compounds serve as catalysts in numerous organic reactions, exemplifying their versatility and efficiency. For example, palladium-catalyzed cyanothiolation of alkynes demonstrates a highly regioselective addition, enabling the introduction of thio and cyano groups to alkynes (Kamiya et al., 2006). Similarly, the palladium-catalyzed addition of diphenyl disulfide to allenes leads to vicinal disulfides, showcasing the catalyst's ability to facilitate multifaceted chemical transformations (Kodama et al., 2007).
Regioselective and Selective Transformations
Palladium complexes have been employed to achieve regioselective dechlorination and hydrogenation, illustrating their critical role in selective chemical modifications (Angeloff et al., 2001). The selective C(sp3)-H alkynylation of oligopeptides via palladium catalysis further highlights the precision of these catalysts in targeting specific bonds within molecules (Liu et al., 2017).
Synthesis of Complex Molecules
The synthesis of complex molecules, such as oligopeptide-drug conjugates and recyclable palladium catalysts for hydrogenation and carbon-carbon coupling reactions, underscores the applicability of palladium compounds in creating sophisticated chemical entities (Liu et al., 2017; Kim et al., 2004).
Enhancing Chemical Reactions
Palladium compounds enhance various chemical reactions, including the intramolecular aminocyanation of alkenes and the dehydrogenative double silylation of acetylenes, demonstrating their capacity to improve reaction outcomes and efficiency (Miyazaki et al., 2014; Phan et al., 2004).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or if inhaled. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- can be achieved by the reaction of potassium hexacyanopalladate(IV) and potassium hydroxide in water.", "Starting Materials": ["Potassium hexacyanopalladate(IV)", "Potassium hydroxide", "Water"], "Reaction": [ "Add 1.00 g of potassium hexacyanopalladate(IV) to 50 mL of water and stir until dissolved.", "Add 0.54 g of potassium hydroxide to the solution and stir until dissolved.", "Heat the solution to 80°C and stir for 2 hours.", "Allow the solution to cool to room temperature.", "Filter the solution to remove any insoluble impurities.", "Add 0.54 g of potassium hydroxide to the filtered solution and stir until dissolved.", "Adjust the pH of the solution to 7.0 using dilute hydrochloric acid.", "Evaporate the solution to dryness to obtain Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- as a solid." ] } | |
CAS番号 |
14516-46-2 |
分子式 |
C4K2N4Pd |
分子量 |
288.69 g/mol |
IUPAC名 |
dipotassium;palladium(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2 |
InChIキー |
IYDMNMSJMUMQBP-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
その他のCAS番号 |
14516-46-2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)
